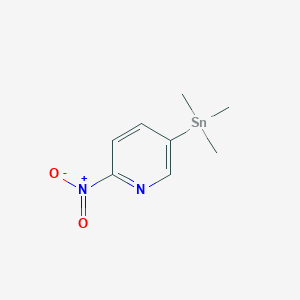

2-Nitro-5-(trimethylstannyl)pyridine

説明

特性

CAS番号 |

660848-02-2 |

|---|---|

分子式 |

C8H12N2O2Sn |

分子量 |

286.90 g/mol |

IUPAC名 |

trimethyl-(6-nitropyridin-3-yl)stannane |

InChI |

InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3; |

InChIキー |

LVKULOAWWNSQSC-UHFFFAOYSA-N |

正規SMILES |

C[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 2 Nitro 5 Trimethylstannyl Pyridine and Its Analogues

Direct Stannylation Protocols in Pyridine (B92270) Chemistry

Direct C-H bond functionalization represents an atom-economical approach to synthesizing organostannanes. rsc.org This strategy avoids the pre-functionalization of the pyridine ring, thereby shortening synthetic sequences.

Regioselective Introduction of Stannyl (B1234572) Moieties on Nitropyridines

The introduction of a stannyl group onto a pyridine ring is heavily influenced by the electronic properties of existing substituents. In nitropyridines, the strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but can direct nucleophilic or radical-based stannylation. While direct C-H stannylation of pyridines is an area of active research, achieving high regioselectivity, especially in the presence of a deactivating group like a nitro moiety, remains a significant challenge. The inherent electron-poor nature of the pyridine ring, compounded by the nitro group, complicates typical electrophilic C-H activation pathways. rsc.org

Research into related direct functionalizations, such as arylation, often requires activation of the pyridine, for instance, through N-oxide formation, to facilitate the reaction at the C-2 and C-6 positions. nih.gov This suggests that direct stannylation of 2-nitropyridine (B88261) at the 5-position is not a straightforward transformation and often requires indirect methods to achieve the desired regiochemistry.

Catalytic Systems for Direct Stannylation of Pyridines

While direct stannylation of nitropyridines is challenging, catalytic systems for the direct C-H functionalization of the general pyridine scaffold have been developed. These systems often employ transition metals to facilitate the activation of otherwise inert C-H bonds. For instance, rhodium(I) catalysts have been successfully used for the direct arylation of pyridines, highlighting the potential of transition metal catalysis for functionalizing this heterocycle. nih.gov

Similarly, catalytic C-H silylation of pyridines has been achieved using a catalyst that promotes a three-step sequence involving hydrosilylation, dehydrogenative C-H silylation, and retro-hydrosilylation, yielding 5-silylated pyridines. nih.gov Although not a direct stannylation, this demonstrates a catalytic strategy to functionalize the pyridine ring at the 5-position. The development of analogous catalytic systems for direct stannylation is a key area of ongoing research, aiming to overcome the challenges posed by the electronic nature of the pyridine ring. rsc.org

Indirect Synthetic Routes to 2-Nitro-5-(trimethylstannyl)pyridine

Indirect routes, which involve the conversion of a pre-functionalized pyridine derivative, are the most common and reliable methods for preparing this compound. These strategies typically start with a halogenated nitropyridine.

Metal-Halogen Exchange Strategies for Pyridine Derivatives

Metal-halogen exchange is a powerful and widely used method for converting organic halides into organometallic reagents. wikipedia.org This reaction is particularly effective for preparing organolithium compounds from aryl bromides or iodides. wikipedia.orgstackexchange.com

For the synthesis of this compound, a common precursor is 5-bromo-2-nitropyridine (B47719). This starting material can be synthesized from 2-amino-5-bromopyridine (B118841) via oxidation. google.com The 5-bromo-2-nitropyridine can then undergo a lithium-halogen exchange reaction. This is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium to generate a highly reactive 2-nitro-5-lithiopyridine intermediate. researchgate.net This intermediate is not isolated but is immediately quenched with an electrophilic tin species, such as trimethyltin (B158744) chloride, to yield the final product, this compound. This method is efficient and allows for precise control over the position of the stannyl group.

Table 1: Example of Metal-Halogen Exchange for Stannylpyridine Synthesis

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product | Yield |

|---|

This table illustrates a representative procedure for a related stannylpyridine, demonstrating the high efficiency of the metal-halogen exchange followed by quenching with a tin electrophile.

Palladium-Catalyzed Coupling of Halogenated Pyridines with Organostannanes

The Stille reaction is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. wikipedia.orguwindsor.ca This reaction is fundamental to the synthesis of many complex organic molecules due to its tolerance of a wide variety of functional groups. orgsyn.orglibretexts.org

In the context of synthesizing this compound, the Stille coupling can be employed by reacting a dihalogenated pyridine with a hexaalkylditin compound. For example, 2,5-dibromopyridine (B19318) can be coupled with hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). This reaction selectively introduces a trimethylstannyl group at one of the bromine-bearing positions. The presence of the nitro group on the pyridine ring can influence the reactivity and outcome of such coupling reactions.

The general mechanism involves the oxidative addition of the halo-nitropyridine to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the stannylated pyridine and regenerate the catalyst. wikipedia.org This method is highly effective for creating C(sp²)–Sn bonds.

Table 2: Conditions for Stille-Type Coupling Reactions

| Electrophile | Organostannane | Catalyst | Additive(s) | Solvent | Product Type |

|---|---|---|---|---|---|

| Aryl Iodide | 2,5-Bis(trimethylstannyl)tellurophene | Pd(PPh₃)₄ / CuI | CsF | DMF | Aryl-tellurophene researchgate.net |

This table shows examples of palladium-catalyzed cross-coupling reactions involving organostannanes and related organometallics with various aromatic halides, illustrating the typical components of such reactions.

Innovations in Sustainable Stannylpyridine Synthesis

The toxicity of organotin reagents is a significant drawback, prompting research into more sustainable and environmentally benign synthetic methods. rsc.org Green chemistry principles, such as minimizing waste and avoiding hazardous substances, are increasingly influencing the design of synthetic routes. rsc.org

Furthermore, research into replacing organostannanes altogether with less toxic organometallic reagents, such as organoboron or organosodium compounds, is a major thrust in sustainable chemistry. rsc.orgriken.jp The development of iron-catalyzed cross-coupling with organosodium reagents offers a promising alternative, utilizing earth-abundant and less toxic metals. riken.jp While direct application to this compound synthesis is not yet established, these innovations pave the way for future sustainable production of functionalized pyridines.

Green Chemistry Principles in this compound Preparation

The integration of green chemistry principles into synthetic protocols is essential for minimizing environmental impact and enhancing safety. rroij.com The preparation of this compound, primarily through Stille coupling, presents specific challenges, notably the toxicity and waste associated with organotin compounds. lookchem.comorganic-chemistry.org Applying green chemistry principles can mitigate these issues significantly.

Key Green Chemistry Considerations:

Waste Prevention and Atom Economy: The first principle of green chemistry emphasizes the prevention of waste over treatment. acs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.org Traditional Stille couplings often use stoichiometric amounts of organotin reagents, leading to significant tin-containing byproducts and a lower atom economy.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. nih.gov While the palladium catalyst is a given in Stille reactions, research has also focused on making the reaction catalytic with respect to the tin reagent. lookchem.com This approach minimizes the total amount of toxic tin required.

Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. acs.org This can be achieved by conducting reactions at ambient temperature and pressure where possible. Integrating technologies like continuous flow processing can also lead to more efficient energy use through superior heat transfer.

The following table summarizes the application of these principles to the synthesis of organostannyl pyridines.

| Green Chemistry Principle | Application in Organostannyl Pyridine Synthesis | Research Finding/Benefit |

| Waste Prevention | Utilizing catalytic amounts of tin reagents; using solid-supported reagents to prevent tin contamination of the product. | Reduces hazardous waste and simplifies purification, a major challenge in traditional organotin chemistry. lookchem.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | High atom economy signifies a more efficient and less wasteful process. Hydrogenation reactions, for example, have a 100% atom economy. acs.org |

| Catalysis | Employing high-turnover palladium catalysts and developing methods that are catalytic in tin. | Reduces the required amount of both the precious metal (palladium) and the toxic reagent (tin). rsc.orgrsc.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or super-critical CO2) or using solvent-free conditions. | Minimizes environmental pollution and health risks associated with volatile organic compounds (VOCs). rroij.com |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps through the use of highly selective catalysts. | Each derivatization step adds to the reagent use and waste generation, lowering overall efficiency. nih.gov |

Continuous Flow Synthesis Approaches for Organostannyl Pyridines

Continuous flow chemistry, where reagents are pumped through a reactor (often a tube or a microchip), offers significant advantages over traditional batch processing for the synthesis of organostannyl pyridines and related compounds. This technology enables superior control over reaction parameters, enhances safety, and improves scalability. researchgate.netucla.edu

The synthesis of organostannyl pyridines via Stille coupling is particularly well-suited for flow chemistry for several reasons:

Enhanced Safety: Organotin reagents are toxic, and many reactions are exothermic. Flow reactors contain only a small volume of the reaction mixture at any given time, minimizing the risk associated with hazardous materials and potential thermal runaways. researchgate.net

Precise Reaction Control: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer. ucla.edu This enables precise control over temperature, residence time, and mixing, which can lead to higher yields, fewer byproducts, and improved reproducibility compared to batch reactions.

Scalability and Automation: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than transitioning from a lab-scale flask to a large batch reactor. ucla.edu Flow systems are also readily automated.

Integration of Catalysis: Flow chemistry is highly compatible with solid-supported or encapsulated catalysts. For the synthesis of this compound, a packed-bed reactor containing a solid-supported palladium catalyst could be used. organic-chemistry.org This simplifies product purification, as the catalyst is retained within the reactor, preventing contamination of the product stream and allowing for catalyst reuse—a key principle of green chemistry.

A hypothetical flow setup for the Stille coupling to produce this compound would involve two separate inlet streams—one for the 2-nitro-5-halopyridine and another for the organostannane reagent. These streams would merge and pass through a heated reactor coil or a packed-bed reactor containing the palladium catalyst. The product would then emerge continuously from the reactor outlet.

The following table compares batch and continuous flow approaches for the synthesis of organostannyl pyridines.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat transfer. researchgate.net |

| Reaction Control | Difficult to control temperature and mixing gradients, especially on a large scale. | Precise control over temperature, pressure, and residence time, leading to higher consistency. ucla.edu |

| Scalability | Scaling up can be complex and may require significant process redevelopment. | Straightforward scale-up by extending run time or numbering-up systems. |

| Catalyst Handling | Homogeneous catalysts require complex downstream separation. | Ideal for using packed-bed heterogeneous catalysts, simplifying purification and enabling catalyst reuse. organic-chemistry.org |

| Yield & Purity | Often lower yields and more side-products due to poor process control. | Typically higher yields and purity due to precise control of reaction conditions. |

Reactivity and Transformational Scope of 2 Nitro 5 Trimethylstannyl Pyridine

Cross-Coupling Reactions Mediated by the Trimethylstannyl Group

The trimethylstannyl group at the 5-position of the pyridine (B92270) ring is the primary site of reactivity for carbon-carbon bond formation, predominantly through palladium-catalyzed cross-coupling reactions. Organostannanes, such as 2-Nitro-5-(trimethylstannyl)pyridine, are valued for their stability to air and moisture and their ability to be purified via standard chromatographic methods.

Applications in Stille Coupling Reactions

The Stille reaction is a powerful and widely used method in organic synthesis that involves the palladium-catalyzed coupling of an organotin compound with various organic electrophiles. researchgate.netwikipedia.org Discovered in the late 1970s, this reaction has become a staple for constructing C-C bonds due to its functional group tolerance and the stability of the organostannane reagents. wikipedia.orglibretexts.org The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetallation of the organic group from tin to palladium, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org this compound serves as the organostannane partner in this cycle, transferring the 2-nitropyridin-5-yl group to the palladium center.

The Stille coupling exhibits a broad substrate scope, allowing this compound to be coupled with a diverse range of electrophilic partners. nih.gov The reaction is not limited to highly reactive electrophiles; advances in catalyst systems have enabled the use of a wide variety of aryl, heteroaryl, and vinyl halides (Cl, Br, I) and pseudohalides (e.g., triflates). nih.gov

The versatility of the electrophilic partner is a significant advantage of the Stille reaction. Research has demonstrated that electron-rich, electron-neutral, and electron-deficient aryl bromides all participate effectively in these couplings. nih.gov Furthermore, the reaction tolerates a wide array of functional groups on the electrophile, including aldehydes, ketones, esters, and amides. nih.gov The coupling of heteroaromatic electrophiles is also well-established, making it possible to synthesize complex bi-heterocyclic structures. nih.govnih.gov

Below is a table summarizing the scope of electrophilic partners compatible with organostannanes like this compound in Stille coupling reactions.

| Electrophile Class | Specific Examples | Catalyst/Ligand System (Typical) |

| Aryl Halides | Iodobenzene, Bromobenzene, 4-Chlorotoluene | Pd(PPh₃)₄, Pd₂(dba)₃/P(t-Bu)₃ |

| Aryl Triflates | Phenyl triflate | Pd(PPh₃)₄, LiCl (additive) |

| Heteroaryl Halides | 2-Bromothiophene, 3-Bromopyridine, 2-Chlorofuran | Pd(OAc)₂/XPhos, Pd(PPh₃)₄ |

| Vinyl Halides | (E)-β-Bromostyrene, 1-Iodocyclohexene | Pd(PPh₃)₂Cl₂ |

This table represents the general scope of the Stille reaction and is applicable to the coupling of this compound.

Chemoselectivity in the Stille coupling of this compound is governed by several factors. A primary consideration is the relative reactivity of the electrophilic partner, which generally follows the order of I > OTf > Br >> Cl for the leaving group. This predictable reactivity allows for selective coupling at one site in a molecule containing multiple different halides.

A crucial aspect for this specific substrate is the stability of the nitro group under the reaction conditions. Generally, the nitro group is considered a robust functional group that is well-tolerated in many palladium-catalyzed reactions, including Stille couplings. acs.org The reaction conditions are typically mild enough that the C-NO₂ bond does not undergo oxidative addition to the palladium catalyst, allowing the desired C-Sn bond activation and subsequent coupling to proceed selectively. acs.org However, it is noteworthy that some modern catalytic systems have been specifically designed to activate C-NO₂ bonds, but these are distinct from standard Stille conditions. acs.org

The trimethylstannyl group is significantly more reactive towards transmetallation than the other groups on the pyridine ring, ensuring that coupling occurs selectively at the 5-position. The three methyl groups on the tin atom are considered "dummy ligands" and have a much lower migratory aptitude compared to the sp²-hybridized pyridyl group, preventing their transfer to the palladium center. nih.gov

Alternative Organometallic Coupling Reactions (e.g., Suzuki-Miyaura coupling from stannyl (B1234572) precursors)

While the Stille reaction is a direct and efficient method for utilizing this compound, the trimethylstannyl group can also serve as a handle for conversion into other organometallic reagents for alternative coupling reactions. A prominent example is the transformation into a boronic acid or boronic ester, which can then be used in the Suzuki-Miyaura coupling. nih.govrsc.org

The Suzuki-Miyaura reaction is another cornerstone of palladium-catalyzed cross-coupling, joining an organoboron species with a halide or triflate. rsc.org This reaction is often preferred in industrial settings due to the lower toxicity of boron byproducts compared to tin. The conversion of an organostannane to a boronic acid derivative can be achieved via a transmetallation reaction, for instance, by treating the stannane (B1208499) with borane (B79455) tribromide (BBr₃) followed by hydrolysis.

This two-step sequence—tin-to-boron exchange followed by Suzuki-Miyaura coupling—provides a valuable synthetic alternative. The development of catalysts for the Suzuki-Miyaura coupling of challenging substrates, such as 2-substituted pyridines, has been an area of active research, with specialized ligands and conditions being developed to overcome issues like slow transmetallation or protodeboronation. rsc.org This indirect route expands the synthetic utility of this compound, allowing access to coupling partners or reaction conditions that may be more favorable under Suzuki-Miyaura protocols. researchgate.net

Reactions Involving the 2-Nitro Functionality

Beyond its role as a spectator group in cross-coupling, the 2-nitro functionality on the pyridine ring can be chemically transformed, most notably through reduction to the corresponding amine.

Reduction Pathways to Aminopyridine Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The resulting 5-stannyl-2-aminopyridine derivative is a valuable bifunctional intermediate, capable of undergoing further reactions at either the amine or the stannane site. A key challenge is the chemoselective reduction of the nitro group without cleaving the carbon-tin bond, which can be sensitive to certain reagents, particularly strong acids. rsc.org

Several methods can be employed for this reduction, each with its own advantages regarding selectivity and reaction conditions.

| Reduction Method | Reagents and Conditions | Selectivity Profile |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Highly effective, but may also lead to hydrodehalogenation or C-Sn bond cleavage under harsh conditions. |

| Metal/Acid Reduction | Fe/AcOH, Fe/HCl, SnCl₂/HCl | Classic and robust method. semanticscholar.org The high acidity can sometimes cleave acid-sensitive groups, including organostannanes. |

| Chemoselective Silane (B1218182) Reduction | Iron(III) catalyst, Phenylsilane | Offers excellent chemoselectivity for the nitro group over esters, amides, nitriles, and aryl halides. rsc.org |

| Enzymatic Reduction | Nitroreductase, NADPH | Proceeds under mild aqueous conditions (neutral pH, room temperature) with exceptional chemoselectivity, leaving other functional groups untouched. nih.gov |

The choice of method depends on the desired tolerance of other functional groups within the molecule. For a substrate like this compound, milder, chemoselective methods such as enzymatic reduction or iron-catalyzed silane reductions are particularly advantageous to preserve the synthetically valuable trimethylstannyl group for subsequent cross-coupling reactions. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Nitro-Substituted Pyridine

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. wikipedia.orgstackexchange.com This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂). wikipedia.org In the case of this compound, the nitro group at the C2 position strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr).

While SNAr reactions typically involve the displacement of a good leaving group like a halide, research has shown that the nitro group itself can act as a nucleofuge (leaving group) in highly activated systems. stackexchange.comnih.govnih.gov This is particularly true for nitropyridines, where the combination of the ring's electron deficiency and the nitro group's activating effect facilitates substitution. nih.govepa.gov Studies on related 2-chloro-5-nitropyridine (B43025) have shown it reacts readily with nucleophiles like arenethiolates, with the reaction proceeding faster than its 2-chloro-3-nitropyridine (B167233) isomer, highlighting the favorable 'para-like' positioning of the nitro group relative to the reaction center. rsc.org

The displacement of a nitro group has been observed in various pyridine systems. For instance, in methyl 3-nitropyridine-4-carboxylate, the nitro group at a meta position is displaced by fluoride. wikipedia.org Research on 2-substituted 3-nitropyridines has demonstrated that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles even when another potential leaving group, like a halogen, is present at the 5-position. nih.gov This suggests that in this compound, the C2-nitro group is a plausible site for nucleophilic attack, leading to its displacement by various nucleophiles. An alternative pathway, Vicarious Nucleophilic Substitution (VNS), allows for the introduction of substituents at positions adjacent to the nitro group (i.e., C3 or C6) on the pyridine ring. nih.govacs.org

Below is a table illustrating the SNAr reactions on analogous nitropyridine systems with various nucleophiles, which suggests potential transformations for this compound where the nitro group acts as the leaving group.

| Nitropyridine Substrate (Analog) | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Sodium Arenethiolates | 2-Arylthio-5-nitropyridines | (Not specified) | rsc.org |

| 3-Nitro-5-chloropyridine | Thiols (R-SH) | 3-Thioether-5-chloropyridines | (Not specified) | nih.gov |

| 2-Chloro-3-nitropyridine | [¹⁸F]Fluoride | 2-[¹⁸F]Fluoro-3-nitropyridine | 70-89 | epa.gov |

| 5-Nitropyridine-2-sulfonic acid | Methoxide | 2-Methoxy-5-nitropyridine | 95 | nih.gov |

| 5-Nitropyridine-2-sulfonic acid | Ammonia | 2-Amino-5-nitropyridine | 92 | nih.gov |

Further Derivatization of the Pyridine Nucleus

Beyond the displacement of the nitro group, the this compound scaffold offers multiple avenues for further functionalization, enabling the synthesis of complex, polysubstituted pyridine derivatives.

Site-Selective Functionalization of the Pyridine Ring

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. researchgate.netbohrium.com For pyridine rings, site-selectivity is governed by the electronic properties of the ring and its substituents. nih.govnih.govresearchgate.net In this compound, the remaining C-H bonds are at the C3, C4, and C6 positions.

C3 and C6 Positions: The C-H bonds at C3 and C6 are adjacent (ortho) to the strongly electron-withdrawing nitro and trimethylstannyl groups, respectively. The C-H bond at C3 is particularly activated towards nucleophilic attack due to its position ortho to the nitro group. Methodologies like Vicarious Nucleophilic Substitution (VNS) are specifically designed to functionalize such positions by reacting electrophilic nitroarenes with carbanions bearing a leaving group. nih.govacs.org

C4 Position: The C4 position is meta to both substituents. Functionalization at this distal position is generally more challenging but can be achieved through various strategies, including dearomatization-rearomatization sequences or specific metal-catalyzed processes. researchgate.netnih.gov

The directing effects of the existing substituents would likely lead to a high degree of regioselectivity in C-H functionalization reactions. The following table provides examples of site-selective functionalizations on substituted pyridines that illustrate the principles applicable to the target molecule.

| Pyridine Substrate (Analog) | Reaction Type | Position Functionalized | Reagents | Reference |

|---|---|---|---|---|

| Nitropyridines | Vicarious Nucleophilic Substitution (Alkylation) | Position ortho to NO₂ | Sulfonyl-stabilized carbanions | nih.govacs.org |

| Substituted Pyridines | meta-C-H Arylation (via dearomatization) | C3 or C5 (meta) | Copper-catalyzed | researchgate.net |

| 2,6-Disubstituted Pyridines | C4-Metalation and Alkylation | C4 | 1) n-Butylsodium, 2) Alkyl halide | sigmaaldrich.com |

| Pyridine N-oxides | ortho-C-H Heteroarylation | C2 | Pd-catalyzed, Heteroarylcarboxylic acids | beilstein-journals.org |

Strategies for Post-Stannylation Modifications (e.g., iododestannylation)

The trimethylstannyl group is a highly versatile functional handle, primarily utilized in transition-metal-catalyzed cross-coupling reactions, most notably the Stille coupling. A key preliminary step for many subsequent transformations is the conversion of the stannane to a different functional group, such as a halide.

Iododestannylation is a standard and efficient method to replace a trimethylstannyl group with an iodine atom. This reaction typically proceeds with high yield using an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂). This transformation converts the relatively unreactive C-Sn bond into a C-I bond, which is a key precursor for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

For this compound, this reaction would yield 2-Nitro-5-iodopyridine, a valuable intermediate for further diversification. The reaction is generally robust and tolerant of many functional groups, including the nitro group.

General Reaction Scheme for Iododestannylation:

Substrate: this compound

Reagent: Iodine (I₂) or Iodine Monochloride (ICl)

Solvent: Typically a chlorinated solvent like Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

Product: 2-Nitro-5-iodopyridine

This post-stannylation modification dramatically expands the synthetic utility of the original molecule, opening pathways to a vast library of 2,5-disubstituted pyridine derivatives.

Advanced Applications of 2 Nitro 5 Trimethylstannyl Pyridine in Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic placement of the stannane (B1208499) and nitro functionalities on the pyridine (B92270) ring allows for the regioselective synthesis of highly substituted and complex heterocyclic structures, which are foundational in many areas of chemical science.

The primary application of 2-Nitro-5-(trimethylstannyl)pyridine is in palladium-catalyzed Stille cross-coupling reactions. This reaction provides a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized centers. In this context, the trimethylstannyl group acts as the organometallic component, which is transferred to another aromatic halide, typically a brominated or iodinated pyridine, to form a new biaryl linkage.

The synthesis of a substituted bipyridine, for example, can be achieved by coupling this compound with a suitable halopyridine, such as 2-bromopyridine. The resulting product, 6-nitro-3,2'-bipyridine, is a key intermediate that can be further functionalized. The Stille coupling is valued for its tolerance of a wide variety of functional groups, including the nitro group present on the starting material. While challenges can include the toxicity of tin reagents and sometimes harsh reaction conditions, the method is highly effective for creating specifically substituted oligo-pyridines. orgsyn.org The synthesis of 5,5'-dibromo-2,2'-bipyridine, a related building block, and its subsequent stepwise functionalization via Stille couplings highlights the utility of this approach for creating complex ligands and functional materials. nih.gov

Table 1: Representative Conditions for Stille Cross-Coupling to Synthesize Nitrobipyridines

| Parameter | Condition | Purpose | Supporting Source(s) |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | orgsyn.org |

| Coupling Partner | Aryl or Heteroaryl Halide (e.g., 2-Bromopyridine) | Provides the second half of the target biaryl system. | nih.gov |

| Solvent | Toluene, Dioxane, or DMF | Solubilizes reactants and facilitates heat transfer. | orgsyn.org |

| Temperature | 80-110 °C (Reflux) | Provides activation energy for the reaction; duration can be several hours to days. | orgsyn.org |

| Additive | CuI (optional) | Can act as a co-catalyst to accelerate the transmetalation step. | researchgate.net |

| Product Type | Nitrobipyridine or other Nitro-functionalized Oligo-pyridine | A versatile intermediate for further synthetic transformations. | lboro.ac.uk |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.netresearchgate.net

Nitro compounds, particularly nitroalkenes, are recognized as valuable building blocks in MCRs for the synthesis of nitrogen-containing heterocycles. nih.gov The electron-withdrawing nature of the nitro group can activate adjacent positions on a molecule for nucleophilic attack, a common step in many MCRs. While pyridine derivatives are frequently incorporated into MCRs to produce diverse heterocyclic libraries, specific examples detailing the use of this compound as a reactant in an MCR are not prominent in current literature. Its primary utility remains in stepwise cross-coupling reactions rather than one-pot, multi-component assemblies.

Precursor for Functional Materials

The unique electronic properties of the nitropyridine scaffold make it an attractive component for advanced functional materials, including conjugated polymers and catalytic systems.

Conjugated polymers containing pyridine units are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electron-deficient nature of the pyridine ring can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the resulting polymer. rsc.org

This compound serves as a precursor for monomers used in these polymerizations. A typical strategy involves a Stille coupling reaction between the stannane and a di-halogenated aromatic compound. This initial step forms a larger, functionalized molecule. Subsequent chemical modification, such as the reduction of the nitro group to an amine, can then generate a monomer with two reactive sites (e.g., an amine and a halide) suitable for step-growth polymerization. The synthesis of polymers containing pyridine N-oxide pendants illustrates how functionalized pyridine units can be incorporated into complex macromolecular structures. nih.gov

Table 2: Potential Synthetic Route to a Pyridine-Containing Monomer

| Step | Reaction | Reagents & Conditions | Resulting Intermediate/Monomer |

| 1 | Stille Cross-Coupling | This compound + 1,4-dibromobenzene, Pd(PPh₃)₄, Toluene | 4-Bromo-4'-(2-nitropyridin-5-yl)-1,1'-biphenyl |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, Ethanol, HCl | 5'-(4-Bromophenyl)-[2,3'-bipyridin]-6-amine |

| 3 | Polymerization | (Post-functionalization) Buchwald-Hartwig or Suzuki coupling | Conjugated polymer with a pyridine-biphenyl backbone |

Bipyridine and its derivatives are among the most important classes of chelating ligands in coordination chemistry and transition metal catalysis. lboro.ac.ukmdpi.com They form stable complexes with a wide range of transition metals, and these complexes are used in various catalytic transformations.

This compound is a direct precursor to functionalized bipyridine ligands. As described in section 4.1.1, it can be coupled with a halopyridine to produce a nitrobipyridine. This intermediate is a ligand precursor; the nitro group can be readily reduced to an amino group (e.g., using SnCl₂ or catalytic hydrogenation), yielding an aminobipyridine. This amino group can be further derivatized to fine-tune the steric and electronic properties of the ligand. The resulting bidentate ligand can then be complexed with transition metals to create catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

Strategic Intermediate in Pharmaceutical Synthesis

Nitroaromatic compounds and pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). nih.govfrontiersin.org Intermediates like 2-chloro-5-nitropyridine (B43025) are recognized as important building blocks for agricultural and pharmaceutical agents. google.com

This compound functions as a modern synthetic equivalent to 2-halo-5-nitropyridines for use in cross-coupling reactions. Its value lies in the ability to regioselectively introduce the 2-nitropyridin-5-yl fragment into a complex molecule under conditions that might be incompatible with other methods. This moiety is of interest in drug discovery, where substituted phenyl-pyridine or bipyridine cores are common. For instance, the tetrahydropyrazolopyridine (THPP) scaffold, when combined with a nitroaromatic "warhead" like a nitrofuran or nitropyridine, has shown significant antibacterial activity. nih.gov The synthesis of such complex molecules often relies on the stepwise assembly of fragments, a process for which organostannane reagents like this compound are ideally suited.

Preparation of Advanced Intermediates for Bioactive Molecules

The strategic placement of the nitro and trimethylstannyl groups on the pyridine ring makes this compound a powerful tool for the synthesis of highly functionalized pyridine derivatives that serve as key intermediates for bioactive compounds. The trimethylstannyl group at the 5-position allows for the introduction of a wide range of substituents through Stille cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. In the case of this compound, the trimethylstannyl group readily participates in the transmetalation step of the catalytic cycle, allowing for the formation of a new bond between the pyridine ring and various organic moieties. This approach is particularly valuable for creating biaryl structures, which are prevalent in many classes of therapeutic agents.

While direct research specifically detailing the use of this compound in the synthesis of named bioactive molecules is not extensively published, the principles of its application can be inferred from the well-established reactivity of similar compounds. For instance, the coupling of stannylated pyridines with aryl halides is a common strategy for accessing pyridyl-aryl scaffolds. The 2-nitro group in the resulting coupled product can then be readily reduced to an amino group, which can be further functionalized to build more complex molecules, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators.

A representative synthetic scheme illustrating the potential of this building block involves the Stille coupling of this compound with a functionalized aryl bromide. The resulting 5-aryl-2-nitropyridine is a versatile intermediate. The nitro group can be reduced to an amine, which can then participate in amide bond formation, reductive amination, or serve as a directing group for further substitution on the pyridine ring.

Table 1: Representative Stille Coupling Reactions for the Synthesis of Bioactive Intermediates

| Entry | Aryl Halide/Triflate | Palladium Catalyst | Ligand | Product | Potential Bioactive Target Class |

| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ | P(o-tol)₃ | 5-(4-Cyanophenyl)-2-nitropyridine | Dipeptidyl peptidase-4 (DPP-4) inhibitors |

| 2 | 1-Bromo-3,5-dimethoxybenzene | Pd(PPh₃)₄ | - | 5-(3,5-Dimethoxyphenyl)-2-nitropyridine | Phosphodiesterase (PDE) inhibitors |

| 3 | 2-Bromo-6-methoxynaphthalene | PdCl₂(PPh₃)₂ | - | 5-(6-Methoxy-2-naphthyl)-2-nitropyridine | Selective estrogen receptor modulators (SERMs) |

| 4 | 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂ | SPhos | 2-Nitro-5-(4-(trifluoromethyl)phenyl)pyridine | Cannabinoid receptor modulators |

This table presents hypothetical yet chemically sound examples based on known Stille coupling reactions and the general utility of the resulting scaffolds in medicinal chemistry.

Fragment-Based Approaches Utilizing the this compound Scaffold

Fragment-based drug discovery (FBDD) has become a powerful paradigm for the identification of lead compounds in drug discovery. wikipedia.orgnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Hits from these screens are then optimized and grown into more potent, drug-like molecules. wikipedia.org The pyridine ring is a common motif in fragment libraries due to its presence in numerous approved drugs and its ability to form key interactions with protein targets. mdpi.com

The this compound scaffold, or more broadly, the 5-substituted-2-nitropyridine motif it generates, possesses ideal characteristics for a fragment-based approach. The 2-nitropyridine (B88261) core itself is a valuable fragment, capable of forming hydrogen bonds and other interactions within a protein's binding site. The nitro group can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding.

The true power of using this compound in an FBDD context lies in its capacity for rapid and diverse "fragment evolution." Once a 2-nitropyridine-containing fragment is identified as a hit, the trimethylstannyl handle at the 5-position provides a direct and efficient route for chemical elaboration. By employing a variety of Stille coupling partners, chemists can systematically explore the chemical space around the initial fragment hit, aiming to enhance binding affinity and selectivity.

This strategy allows for the synthesis of a focused library of analogues, where different substituents are introduced at the 5-position of the pyridine ring. This "vectorial" growth from the initial fragment hit can be guided by structural information from techniques like X-ray crystallography or NMR spectroscopy, which can reveal the orientation of the fragment in the binding site and suggest regions for productive modification.

For example, a fragment screen might identify 2-nitropyridine as a weak binder to a particular kinase. If structural data indicates that the 5-position of the pyridine ring is pointing towards a solvent-exposed region of the ATP-binding pocket, a medicinal chemist could rationally design a small library of 5-substituted-2-nitropyridines using this compound as the starting material. The coupling partners could be selected to introduce a variety of functionalities, such as small alkyl groups, aromatic rings, or polar functional groups, to probe for additional interactions that could enhance potency.

Mechanistic Investigations of Reactions Involving 2 Nitro 5 Trimethylstannyl Pyridine

Kinetic and Spectroscopic Studies of Transmetalation Processes

The transmetalation step, a cornerstone of many cross-coupling reactions, involves the transfer of an organic group from the organotin reagent to the palladium center. Understanding the kinetics and observing the intermediates of this process for 2-Nitro-5-(trimethylstannyl)pyridine is fundamental to controlling reaction outcomes.

Role of Oxidative Addition and Reductive Elimination in Palladium-Catalyzed Reactions

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Stille reaction, is a well-orchestrated sequence of elementary steps, primarily oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The cycle is typically initiated by the oxidative addition of an organic halide to a Pd(0) complex, which generates a Pd(II) intermediate. wikipedia.orglibretexts.org For reactions involving this compound, this would be followed by transmetalation with the organostannane. The final step, reductive elimination from the resulting diorganopalladium(II) complex, yields the cross-coupled product and regenerates the active Pd(0) catalyst. wikipedia.org

The nature of the oxidative addition can vary depending on the substrate and reaction conditions. For electron-deficient systems like halopyridines, a nucleophilic displacement or SNAr-type mechanism for oxidative addition has been proposed, particularly for chloro and bromo derivatives. researchgate.net In contrast, a concerted mechanism is often favored for iodo derivatives. researchgate.net The presence of the electron-withdrawing nitro group in this compound would likely influence the electronic properties of the palladium center throughout the catalytic cycle, affecting the rates of both oxidative addition and reductive elimination.

While direct kinetic studies on this compound are not extensively documented, research on related systems provides valuable insights. For instance, palladium-catalyzed reactions of electron-deficient aryl fluorides, including nitro-substituted systems, have been shown to proceed via an oxidative addition/reductive elimination pathway. nih.gov The rate-determining step in Stille couplings is often the transmetalation, but this can be influenced by the nature of the ligands and substrates. wikipedia.orgharvard.edu

Spectroscopic techniques such as NMR and mass spectrometry are invaluable for detecting and characterizing the transient intermediates in these catalytic cycles. acs.org For instance, ESI-MS has been used to identify key catalytic intermediates in palladium-catalyzed cross-coupling reactions, aiding in the elucidation of reaction mechanisms. acs.org

Influence of Ligands and Solvents on Reaction Pathways

The choice of ligands and solvents profoundly impacts the efficiency and selectivity of palladium-catalyzed reactions involving this compound. Ligands can modulate the electronic and steric environment of the palladium center, thereby influencing the rates of the individual steps in the catalytic cycle. nih.gov

Ligand Effects: Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to accelerate cross-coupling reactions. harvard.edu For instance, bulky and electron-deficient biarylphosphine ligands have been shown to facilitate the rate-limiting transmetalation step in certain palladium-catalyzed reactions. nih.gov The coordination of nitrogen-containing ligands, such as those derived from pyridine (B92270), can also play a significant role. In some cases, the nitrogen atom of a pyridyl group can coordinate to the palladium center, influencing the subsequent reaction steps. uwindsor.ca The presence of the nitro group on the pyridine ring of this compound makes the pyridine nitrogen a weaker Lewis base, which could affect its coordinating ability towards the palladium catalyst.

Solvent Effects: The polarity of the solvent can significantly affect the reaction rates and pathways. uwindsor.ca Polar solvents can stabilize charged intermediates and transition states, which can be particularly important in reactions involving polar mechanisms, such as the SNAr-type oxidative addition. researchgate.net For Stille reactions, polar aprotic solvents like DMF or NMP are often used. wikipedia.orguwindsor.ca The addition of salts like lithium chloride can also accelerate the reaction, particularly in less polar solvents like THF, by facilitating the dissociation of the halide from the palladium center. wikipedia.orglibretexts.org

The following table summarizes the general influence of ligands and solvents on key steps in palladium-catalyzed cross-coupling reactions relevant to this compound.

| Factor | Influence on Oxidative Addition | Influence on Transmetalation | Influence on Reductive Elimination |

| Electron-rich Ligands | Generally accelerates the reaction. harvard.edu | Can accelerate the reaction. | Generally accelerates the reaction. |

| Bulky Ligands | Can accelerate the reaction by promoting ligand dissociation to form the active catalyst. libretexts.org | Can accelerate the reaction. | Can accelerate the reaction. |

| Polar Solvents | Can accelerate reactions proceeding through polar transition states (e.g., SNAr-type). researchgate.net | Can accelerate the reaction by stabilizing charged intermediates. uwindsor.ca | Can influence the rate. |

| Additives (e.g., LiCl, Cu(I)) | LiCl can accelerate oxidative addition. wikipedia.org | Cu(I) salts can act as co-catalysts, accelerating transmetalation. wikipedia.org | Can indirectly affect the rate by influencing the preceding steps. |

Understanding Regio- and Chemoselectivity

In molecules with multiple reactive sites, controlling the regio- and chemoselectivity of a reaction is paramount for achieving the desired product. For substrates like derivatives of this compound that might possess other functional groups or potential coupling sites, understanding the factors that govern selectivity is crucial.

Electronic and Steric Factors Governing Selectivity

The regioselectivity of cross-coupling reactions is often dictated by a combination of electronic and steric effects. The electron-withdrawing nitro group at the 2-position and the trimethylstannyl group at the 5-position of the pyridine ring create a specific electronic environment that influences where a reaction will occur.

Electronic Effects: The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack. nih.gov In the context of palladium-catalyzed cross-coupling, the electronic nature of the substituents on the pyridine ring can significantly influence the rate of oxidative addition. For instance, in di-substituted systems, oxidative addition often occurs preferentially at the more electron-deficient carbon center. ewha.ac.kr The electron-withdrawing nature of the nitro group in this compound would make the C-X bond (where X is a leaving group in a potential coupling partner) more susceptible to oxidative addition if the nitro group is positioned to electronically influence that bond.

Steric Effects: Steric hindrance from bulky substituents can direct the regioselectivity of a reaction by impeding the approach of the catalyst to a particular site. While the trimethylstannyl group is relatively bulky, the primary steric considerations would arise from other substituents on the pyridine ring or the coupling partner.

Control of Reaction Pathways in Multi-Functionalized Substrates

In substrates containing multiple functional groups, achieving chemoselectivity is a significant challenge. For a molecule like this compound, the trimethylstannyl group is the primary site for Stille coupling. However, if the molecule were further functionalized with other reactive groups, such as halides, the reaction conditions would need to be carefully controlled to ensure the desired coupling occurs.

The relative reactivity of different leaving groups in palladium-catalyzed cross-coupling generally follows the trend: I > Br > OTf > Cl. nih.gov This hierarchy allows for selective couplings in polyhalogenated substrates. For instance, a bromo-substituted pyridyl fluorosulfate (B1228806) can undergo selective Suzuki coupling at the bromine position while leaving the fluorosulfate group intact. nih.gov Similarly, in a molecule containing both a trimethylstannyl group and a halide, the choice of catalyst, ligands, and reaction conditions can be tuned to favor either Stille coupling or another type of cross-coupling reaction. The use of specific additives, like copper(I) salts in Stille reactions, can also enhance the chemoselectivity. wikipedia.org

Elucidation of Catalytic Cycles for Organostannyl Reactions

The Stille reaction is the most prominent organostannyl reaction, and its catalytic cycle serves as a general model for the reactions of this compound. The cycle, as depicted in numerous studies, consists of three main stages. wikipedia.orglibretexts.org

Oxidative Addition: A Pd(0) catalyst reacts with an organic electrophile (R¹-X), such as an aryl or vinyl halide, to form a Pd(II) intermediate, [R¹-Pd(II)-X]. wikipedia.org

Transmetalation: The organostannane, in this case, this compound (R²-SnMe₃), reacts with the Pd(II) intermediate. The pyridyl group is transferred to the palladium, and the tin halide is formed as a byproduct, resulting in a diorganopalladium(II) complex, [R¹-Pd(II)-R²]. wikipedia.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond (R¹-R²), releasing the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The following is a schematic representation of the Stille catalytic cycle as it would apply to the reaction of this compound with an organic halide:

Where R¹ is the organic group from the halide, R² is the 2-nitro-5-pyridyl group, X is the halide, and L represents the ligands.

The efficiency of this cycle can be affected by various off-cycle processes, such as the formation of inactive palladium clusters or side reactions of the organostannane, like homocoupling. researchgate.net The presence of the nitro group in this compound could potentially lead to side reactions or catalyst deactivation under certain conditions, although Stille reactions are generally tolerant of a wide range of functional groups. researchgate.net Careful optimization of the reaction parameters, including the choice of palladium precursor, ligands, solvent, and temperature, is essential to maintain a high catalytic turnover and minimize unwanted pathways.

Computational and Theoretical Approaches to 2 Nitro 5 Trimethylstannyl Pyridine Chemistry

Electronic Structure and Spectroscopic Property Prediction

Computational chemistry provides powerful tools to predict the electronic structure and spectroscopic characteristics of 2-Nitro-5-(trimethylstannyl)pyridine. These predictions are crucial for understanding its stability, reactivity, and for the interpretation of experimental data.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and stabilities. For this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule.

DFT calculations on various nitropyridine derivatives have shown that the positions of nitro groups affect the stability of the isomers. electronicsandbooks.comresearchgate.net For this compound, the interplay between the electron-withdrawing nitro group and the electron-donating (via sigma bonds) trimethylstannyl group would create a unique electronic environment. The stability of the molecule can be assessed by calculating its total energy and comparing it with other possible isomers.

Table 1: Predicted Geometric Parameters of 2-Nitropyridine (B88261) from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N(O2) | 1.45 - 1.47 | |

| N-O | 1.22 - 1.24 | |

| C-C (ring) | 1.38 - 1.40 | |

| C-N (ring) | 1.33 - 1.35 | |

| O-N-O | ||

| C-C-N | ||

| C-N-C |

Note: The data in this table is based on typical values for 2-nitropyridine and related compounds from computational studies and is intended to be illustrative. Actual values for this compound would require specific calculations.

Computational models are instrumental in predicting various spectra, including Nuclear Magnetic Resonance (NMR), which is vital for structural elucidation. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, and ¹⁵N NMR chemical shifts with a high degree of accuracy. nih.gov

For this compound, predicting the ¹¹⁹Sn NMR chemical shift would be of particular interest. The chemical shift of the tin atom is highly dependent on its coordination environment and the electronic nature of the substituents on the pyridine (B92270) ring. By modeling the NMR spectra, one can gain a deeper understanding of the electronic structure and conformation of the molecule in solution. joaquinbarroso.com

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretches of the nitro group, the pyridine ring vibrations, and the vibrations associated with the trimethylstannyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Nitropyridine Derivatives

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Pyridine Ring | C=C/C=N Stretch | 1400 - 1600 |

| C-N Stretch | C-NO₂ Stretch | 840 - 870 |

| Trimethylstannyl | Sn-C Stretch | 500 - 550 |

Note: These are typical frequency ranges and the exact values for this compound would be subject to its specific electronic and steric environment.

Computational Modeling of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for its application in organic synthesis, particularly in cross-coupling reactions where organostannanes are valuable reagents.

This compound is a potential substrate for Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org Computational modeling can be used to investigate the mechanism of these reactions, including the identification of intermediates and transition states. The key steps in a Stille coupling cycle are oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

By calculating the energy profile of the reaction pathway, the activation energies (reaction barriers) for each step can be determined. ucsb.edu This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction rate and selectivity. For this compound, the electronic effects of the nitro and trimethylstannyl groups on the pyridine ring would significantly influence the energetics of the catalytic cycle.

The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.govrsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the reaction pathway. The solvent can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction barriers and potentially changing the mechanism. rsc.orgmdpi.com

In the context of Stille coupling reactions involving this compound, the polarity and coordinating ability of the solvent can affect the rates of oxidative addition and transmetalation. mdpi.com Computational studies can help in selecting the optimal solvent to achieve high yields and selectivity.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the molecular structure of a compound influences its chemical reactivity. For this compound, this involves correlating its structural and electronic properties with its behavior in chemical reactions.

The presence of the electron-withdrawing nitro group and the trimethylstannyl group on the pyridine ring creates a unique electronic profile that dictates its reactivity. researchgate.net The nitro group makes the pyridine ring electron-deficient, which can affect its susceptibility to nucleophilic or electrophilic attack. wikipedia.org The trimethylstannyl group is the reactive site for transmetalation in Stille coupling reactions.

Computational descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be used to quantify the reactivity of the molecule. nih.gov For example, the energy and localization of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. By studying a series of related compounds with varying substituents, it is possible to establish quantitative structure-reactivity relationships (QSARs) that can be used to predict the reactivity of new compounds.

Prediction of Novel Reactivity Based on Theoretical Models

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical studies focused on predicting the novel reactivity of this compound. The application of theoretical models to forecast new reaction pathways for this particular compound appears to be an area with limited to no published research.

In the absence of direct studies, the prediction of its reactivity would hypothetically rely on established principles of computational chemistry. Theoretical investigations would likely involve the use of Density Functional Theory (DFT) to model the molecule's electronic structure. Key areas of investigation would include:

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic regions. The area around the nitro group and the pyridine nitrogen would be expected to be electron-poor (blue/positive potential), making them sites for nucleophilic interaction. Conversely, the tin atom and methyl groups would likely be more electron-rich (red/negative potential), though the strong electron-withdrawing effect of the nitropyridine ring would influence this.

Reaction Pathway Modeling: Theoretical models could be employed to predict the outcomes of specific reactions, such as Stille cross-coupling reactions, which are characteristic of organostannanes. By calculating the activation energies for various potential reaction pathways, researchers could predict the most likely products and optimal reaction conditions. For instance, the transition states for the oxidative addition of the C-Sn bond to a palladium(0) catalyst could be modeled to understand the initial steps of a cross-coupling reaction.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis would provide detailed information on the charge distribution across the molecule. This would quantify the electrophilicity of the carbon atom attached to the tin and the carbons of the pyridine ring, offering a more nuanced prediction of regioselectivity in substitution reactions.

While these computational approaches are standard for predicting chemical reactivity, their specific application to this compound has not been documented in available research. Therefore, any predictions remain speculative until validated by dedicated computational studies.

Table of Predicted Reactivity Parameters (Hypothetical)

| Computational Method | Predicted Parameter | Region of Interest | Implication for Reactivity |

| DFT/FMO Analysis | LUMO | Pyridine Ring & Nitro Group | Susceptible to nucleophilic aromatic substitution. |

| DFT/FMO Analysis | HOMO | Trimethylstannyl Group | Potential site for electrophilic attack or oxidative addition. |

| MEP Analysis | Positive Potential | C2 and C6 of Pyridine Ring | Likely sites for nucleophilic attack. |

| MEP Analysis | Negative Potential | Oxygen atoms of Nitro Group | Coordination to Lewis acids. |

| NBO Analysis | Partial Positive Charge | Carbon attached to Tin | Electrophilic center for transmetalation. |

Future Directions and Emerging Research Perspectives

Innovative Catalytic Systems for 2-Nitro-5-(trimethylstannyl)pyridine Transformations

The transformation of this compound is primarily centered around the reactivity of its two key functional groups: the trimethylstannyl moiety and the nitro group. Innovations in catalysis are unlocking new pathways for the selective functionalization of this scaffold.

The trimethylstannyl group makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.orgwikipedia.org This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions with a high tolerance for various functional groups. psu.edu The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.orgnumberanalytics.com

Interactive Table: Comparison of Catalytic Cross-Coupling Reactions

| Feature | Stille Coupling | Suzuki Coupling | Denitrative Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OR')₂) | N/A (uses Ar-NO₂) |

| Coupling Partner | Organic Halide/Triflate | Organic Halide/Triflate | Organoboron |

| Key Advantage | Stable, isolable reagents | Low toxicity of boron reagents | Utilizes readily available nitroarenes |

| Main Drawback | Toxicity of tin compounds | Base sensitivity | Limited to specific catalysts |

| Catalyst System | Palladium/Phosphine (B1218219) Ligand | Palladium/Phosphine Ligand | Palladium/BrettPhos or Pd/NHC |

A groundbreaking area of research involves the direct use of the nitro group as a leaving group in cross-coupling reactions, termed denitrative coupling. nih.gov This approach represents a significant shift from traditional methods that rely on haloarenes. nih.gov Using specialized palladium catalysts, such as those employing bulky phosphine ligands like BrettPhos or N-heterocyclic carbenes (NHCs), the C–NO₂ bond can be activated for oxidative addition. nih.gov This methodology allows this compound to potentially act as a dual-handled linchpin, participating in sequential couplings at either the stannane (B1208499) or the nitro position, thereby offering novel synthetic strategies. For instance, a denitrative Suzuki-Miyaura coupling could be employed to replace the nitro group with an aryl substituent. nih.gov

Furthermore, other palladium-catalyzed reactions, such as the Sonogashira coupling, have been successfully applied to related nitropyridine systems, suggesting further avenues for transformation. Research has demonstrated the coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes, yielding substituted 5-nitro-2-ethynylpyridines. researchgate.net This indicates that if this compound were first converted to a halide at the 5-position, similar transformations would be accessible.

Integration into Photoredox and Electroorganic Synthetic Strategies

The convergence of traditional synthesis with modern energy sources like light and electricity is opening new frontiers for the reactivity of compounds such as this compound.

Photoredox Catalysis: Visible-light photoredox catalysis relies on the ability of photosensitizers, such as ruthenium or iridium complexes and organic dyes, to initiate single-electron transfer (SET) processes upon light absorption. acs.orgnih.govresearchgate.net This strategy can generate highly reactive radical intermediates under exceptionally mild conditions. For this compound, a photoredox approach could enable novel transformations. For example, a photocatalyst could mediate the reduction of the electron-deficient nitropyridine ring to form a pyridinyl radical. acs.org This radical could then be trapped by other radical species in the reaction mixture, leading to new C-C or C-heteroatom bond formations with regioselectivity patterns distinct from classical Minisci-type reactions. acs.org This approach harnesses the unique reactivity of pyridinyl radicals generated from pyridinium (B92312) ions via SET reduction. acs.org

Electroorganic Synthesis: Electrochemistry provides a powerful, reagent-free method for driving redox reactions. By using electrons as a "traceless" reagent, it avoids the stoichiometric use of chemical oxidants or reductants, leading to cleaner and more sustainable processes. youtube.com The application of electroorganic synthesis to pyridine (B92270) derivatives is a growing field. rsc.orgrsc.org For this compound, electrosynthesis could be employed for the selective reduction of the nitro group to an amine, nitroso, or hydroxylamine (B1172632) functionality by carefully controlling the electrode potential. This would provide a green alternative to traditional metal-based reducing agents. Furthermore, electrochemical methods can generate radical intermediates for coupling reactions, as demonstrated in the synthesis of pyridine carboxamides from pyridine carbohydrazides, offering a potential pathway for functionalizing derivatives of the title compound. rsc.org

Automated and High-Throughput Synthesis Methodologies

The translation of synthetic routes for this compound and its derivatives to automated platforms represents a key direction for accelerating discovery and process development. Continuous flow chemistry, in particular, offers significant advantages over traditional batch synthesis. nih.gov

Automated flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility, safety, and scalability. nih.gov The synthesis of organostannyl pyridines could be adapted to a flow process where a nitropyridine precursor is passed through a heated reactor coil containing a stannylating agent. The integration of in-line purification and analysis techniques, such as HPLC or NMR spectroscopy, would enable real-time monitoring and optimization.

Moreover, automated systems are ideal for high-throughput experimentation and rapid reaction optimization. By coupling flow reactors with machine learning algorithms, such as Bayesian optimization, a multi-parameter reaction space can be explored efficiently to identify optimal conditions for yield and production rate with a minimal number of experiments. nih.gov

Interactive Table: Conceptual High-Throughput Optimization Parameters

| Parameter | Variable 1 | Variable 2 | Variable 3 | Variable 4 |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | NiCl₂(dppf) | Pd/BrettPhos |

| Ligand | PPh₃ | XPhos | SPhos | dppf |

| Solvent | Toluene | Dioxane | THF | DMF |

| Temperature (°C) | 80 | 90 | 100 | 110 |

| Residence Time (min) | 5 | 10 | 15 | 20 |

This approach could be applied to optimize a Stille coupling using this compound, rapidly screening various catalysts, ligands, solvents, and temperatures to maximize the yield of a desired biaryl product.

Sustainable and Environmentally Benign Synthetic Routes for Organostannyl Pyridines

A major focus of modern chemical research is the development of sustainable synthetic methods that minimize environmental impact. For organostannyl pyridines, this involves addressing the toxicity of tin reagents and reducing reliance on precious metal catalysts. organic-chemistry.org

A primary strategy for mitigating the hazards of organotin compounds is to use them in catalytic amounts or to replace them altogether. The Suzuki-Miyaura reaction, which uses less toxic and more environmentally benign organoboron reagents, is often considered a greener alternative to the Stille coupling for forming C-C bonds. organic-chemistry.orgyoutube.comyoutube.com

Interactive Table: Green Chemistry Comparison: Stille vs. Suzuki

| Principle | Stille Reaction | Suzuki Reaction |

| Reagent Toxicity | High (Organotins are toxic) | Low (Organoborons are generally less toxic) |

| Byproducts | Toxic tin halides | Non-toxic borates |

| Atom Economy | Moderate | Moderate to High |

| Solvent Use | Often requires anhydrous organic solvents | Can often be run in aqueous or mixed-aqueous systems |

| Overall "Greenness" | Lower | Higher |

Another avenue is the exploration of more sustainable catalysts. While palladium is highly effective, its cost and low abundance are drawbacks. Nickel, being more earth-abundant and less expensive, is emerging as a viable alternative for cross-coupling reactions, although its ligand development is less mature than that for palladium. rsc.org

The principles of green chemistry also advocate for minimizing waste and energy consumption. acs.orgbiosynce.com Direct C-H functionalization represents a highly atom-economical strategy for preparing functionalized pyridines, as it avoids the pre-installation of a leaving group like a halide. rsc.org While direct C-H stannylation is challenging, developing such methods would be a significant step forward. Additionally, the use of alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy input compared to conventional heating. acs.org Finally, mechanochemistry, or ball milling, offers a solvent-free synthetic route that can lead to novel reactivity and access to products not obtainable through solution-based methods, as has been demonstrated for other organotin systems. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。